molecular formula C14H12ClFN2O2 B5057218 2-(3-CHLORO-4-FLUOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-(3-CHLORO-4-FLUOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B5057218
M. Wt: 294.71 g/mol
InChI Key: TZZOOWVLMKHEMO-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a phenoxy group substituted with chlorine and fluorine atoms, and an acetamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyridine intermediates. One common route involves the nucleophilic substitution reaction of 3-chloro-4-fluorophenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with a pyridine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to crop protection and yield improvement.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may bind to a particular enzyme’s active site, inhibiting its activity and thereby modulating a disease-related pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-fluorophenoxy)acetamide: Lacks the pyridine moiety, which may result in different chemical and biological properties.

    N-[(Pyridin-4-yl)methyl]acetamide:

    2-(4-Fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide: Similar structure but without the chlorine atom, which may influence its chemical behavior and biological activity.

Uniqueness

2-(3-Chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide stands out due to the presence of both chlorine and fluorine atoms on the phenoxy group, as well as the pyridine moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-7-11(1-2-13(12)16)20-9-14(19)18-8-10-3-5-17-6-4-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZOOWVLMKHEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NCC2=CC=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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